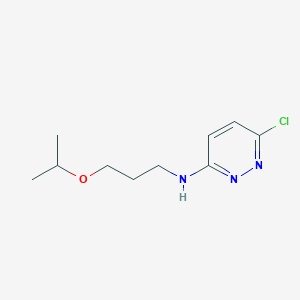

6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine

Description

Properties

IUPAC Name |

6-chloro-N-(3-propan-2-yloxypropyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN3O/c1-8(2)15-7-3-6-12-10-5-4-9(11)13-14-10/h4-5,8H,3,6-7H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOYYUVQXXKJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine" synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine

Introduction

This compound is a substituted pyridazine derivative. The pyridazine core is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The strategic functionalization of this core allows for the fine-tuning of molecular properties to achieve desired therapeutic effects. This guide, intended for researchers and drug development professionals, provides a detailed, scientifically-grounded pathway for the synthesis of this target molecule. We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and discuss the rationale behind the chosen synthetic strategy, emphasizing a logical and efficient approach starting from commercially available precursors.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be logically approached by disconnecting the N-alkyl side chain from the pyridazine core. This retrosynthetic analysis points to two key building blocks: the heterocyclic core, 6-chloropyridazin-3-amine , and a C3 electrophile bearing the isopropoxy group, such as 1-halo-3-isopropoxypropane .

The forward synthesis, therefore, is designed as a two-stage process:

-

Stage 1: Synthesis of the Core Intermediate. Formation of 6-chloropyridazin-3-amine via a regioselective nucleophilic aromatic substitution (SNAr) on a readily available starting material, 3,6-dichloropyridazine.

-

Stage 2: Final Assembly. Coupling of the 6-chloropyridazin-3-amine intermediate with the side chain via N-alkylation to yield the final product.

This strategy is advantageous as it builds complexity in a controlled, stepwise manner, allowing for the purification and characterization of intermediates, which is crucial for the success of the overall synthesis.

Caption: Retrosynthetic analysis and forward synthesis plan.

Part 1: Synthesis of the Key Intermediate: 6-Chloropyridazin-3-amine

The cornerstone of this synthesis is the efficient preparation of 6-chloropyridazin-3-amine. This is reliably achieved through the mono-amination of 3,6-dichloropyridazine.

Principle and Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature activates the carbon atoms attached to leaving groups (in this case, chlorine) towards attack by nucleophiles. The reaction with ammonia proceeds via a classic SNAr mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

While both chlorine atoms at the C3 and C6 positions are activated, the reaction can be controlled to favor mono-substitution by carefully managing stoichiometry and reaction conditions.[1] Using ammonia as the nucleophile allows for the selective displacement of one chlorine atom to yield the desired 3-amino-6-chloropyridazine with high efficiency.

Experimental Protocol: Mono-amination of 3,6-Dichloropyridazine

This protocol is adapted from established procedures utilizing either conventional heating or microwave irradiation for enhanced reaction rates.[2][3][4]

Method 1: Conventional Heating

-

Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as methanol or ethanol, add a 2.0 M solution of ammonia in methanol (10.0 eq).[3]

-

Reaction Conditions: Seal the reaction vessel and heat the mixture to 130°C for 96 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully add water to the reaction mixture.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic phases with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure 3-amino-6-chloropyridazine.[3]

Method 2: Microwave-Enhanced Synthesis

-

Reaction Setup: In a thick-walled microwave-safe glass vial, add 3,6-dichloropyridazine (1.0 eq) and a concentrated aqueous solution of ammonium hydroxide (NH₄OH, 28-30% NH₃ content).[2]

-

Reaction Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 30 minutes with a power of 300W.[2]

-

Work-up and Purification: After cooling, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a mixture of ethyl acetate and hexane, and dried to yield 3-amino-6-chloropyridazine, often in high purity without the need for further chromatographic purification.[2]

| Parameter | Conventional Heating | Microwave Irradiation |

| Reagents | 3,6-dichloropyridazine, Ammonia in Methanol | 3,6-dichloropyridazine, Aqueous NH₄OH |

| Temperature | 130°C | 120°C |

| Reaction Time | 96 hours | 30 minutes |

| Typical Yield | ~61%[3] | ~87%[2] |

| Notes | Longer reaction time, standard lab equipment. | Rapid, often higher yield, requires specific microwave reactor. |

Part 2: Side Chain Precursor: 1-Bromo-3-isopropoxypropane

For the subsequent N-alkylation step, an electrophilic partner is required. 1-Bromo-3-isopropoxypropane is a suitable reagent. While commercially available, a brief outline of its synthesis is provided for completeness.

Synthesis via Williamson Ether Synthesis

-

Deprotonation: Sodium hydride (NaH) is used to deprotonate isopropanol, forming sodium isopropoxide.

-

Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile, displacing the bromide from an excess of a C3 di-halogenated propane, such as 1,3-dibromopropane, to form the desired ether.

Part 3: Final Assembly: Synthesis of this compound

The final step involves the formation of the C-N bond between the pyridazine core and the isopropoxypropyl side chain. This is achieved through the N-alkylation of the exocyclic amino group of 6-chloropyridazin-3-amine.

Principle and Mechanism: N-Alkylation

This reaction is a nucleophilic substitution where the nitrogen atom of the amino group on the pyridazine ring acts as the nucleophile, attacking the electrophilic carbon of the 1-bromo-3-isopropoxypropane. A base is required to deprotonate the nitrogen atom after the initial alkylation (or to enhance its nucleophilicity beforehand), driving the reaction to completion and neutralizing the HBr byproduct.

Caption: N-Alkylation reaction scheme.

Proposed Experimental Protocol: N-Alkylation

This generalized protocol is based on standard procedures for the N-alkylation of heteroaromatic amines.[2]

-

Reaction Setup: In a reaction vial, dissolve 6-chloropyridazin-3-amine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, handle with extreme care). Stir the mixture for 10-15 minutes at room temperature.

-

Addition of Alkylating Agent: Add 1-bromo-3-isopropoxypropane (1.2 eq) dropwise to the suspension.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting material. Alternatively, microwave irradiation (e.g., 120-150°C for 10-30 minutes) can be employed to accelerate the reaction.

-

Work-up: Cool the reaction to room temperature. If DMF is the solvent, pour the mixture into water and extract with ethyl acetate. If acetonitrile is the solvent, filter off the inorganic salts and concentrate the filtrate.

-

Purification: The crude product should be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the pure this compound.

Troubleshooting and Optimization

-

Low Yield in Stage 1: If the mono-amination yield is low, ensure the reaction vessel is properly sealed to prevent the escape of ammonia. Using microwave heating is a proven method to increase yield and drastically reduce reaction time.[2]

-

Di-alkylation in Stage 3: The formation of a di-alkylated product is possible if the product amine is deprotonated and reacts again. Using a slight excess of the alkylating agent (1.1-1.2 eq) and carefully monitoring the reaction can minimize this.

-

No Reaction in Stage 3: If the N-alkylation stalls, a stronger base like sodium hydride (NaH) may be necessary to fully deprotonate the starting amine, increasing its nucleophilicity. Ensure all reagents and solvents are anhydrous, especially when using NaH.

References

-

Kaur, N., et al. (2016). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). RSC Advances. Available at: [Link]

-

Al-Zahrani, F. A., et al. (2018). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health (NIH). Available at: [Link]

-

ResearchGate. (2024). A) Metalation of 3,6‐dichloropyridazine (6) and subsequent... Available at: [Link]

- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

-

MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]

-

PubMed Central. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Available at: [Link]

- Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine.

- Google Patents. (2007). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.

-

PubChem, National Institutes of Health. (Date not available). 3-Isopropoxypropylamine. Available at: [Link]

- Google Patents. (2008). CN101328129A - Preparation of 3-methoxy propanamine.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-N-isopropylpyridazin-3-amine

Foreword: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely a preliminary checkbox but a foundational pillar upon which successful therapeutic candidates are built. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). For researchers, scientists, and drug development professionals, the ability to accurately characterize and interpret these properties is paramount. This guide provides an in-depth technical exploration of 6-chloro-N-isopropylpyridazin-3-amine, a substituted pyridazine derivative. The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, valued for its unique electronic and hydrogen-bonding capabilities that can enhance biological activity and improve pharmacokinetic profiles.[1][2] This document will not only present the known physicochemical data for 6-chloro-N-isopropylpyridazin-3-amine but will also furnish detailed, field-proven methodologies for the experimental determination of key parameters, thereby offering a comprehensive resource for its application in research and development.

Molecular Identity and Structural Attributes

6-chloro-N-isopropylpyridazin-3-amine is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom and an isopropylamino group. The arrangement of these functionalities imparts specific electronic and steric properties that are crucial to its chemical reactivity and biological interactions.

| Property | Value | Source(s) |

| IUPAC Name | 6-chloro-N-(propan-2-yl)pyridazin-3-amine | [3] |

| Synonyms | 3-Chloro-6-(isopropylamino)pyridazine, 6-chloro-N-isopropyl-3-pyridazinamine | [4][5] |

| CAS Number | 1007-55-2 | [5] |

| Molecular Formula | C₇H₁₀ClN₃ | [3] |

| Molecular Weight | 171.63 g/mol | [3] |

| Appearance | Off-white solid | [6] |

| Melting Point | 114-116 °C | [6] |

Chemical Structure:

Caption: 2D Chemical Structure of 6-chloro-N-isopropylpyridazin-3-amine.

Lipophilicity: A Key Determinant of Pharmacokinetics

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, and ability to cross biological membranes.[7] A predicted LogP value for 6-chloro-N-isopropylpyridazin-3-amine is available, however, experimental determination is crucial for accurate characterization.

| Parameter | Value | Method | Source(s) |

| Calculated LogP (XLogP3) | 1.9 | Computational | [3] |

| Experimentally Determined LogP | Not available in literature | - | - |

Experimental Protocol for LogP Determination by RP-HPLC

The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a rapid and reliable alternative to the traditional shake-flask method for LogP determination, requiring smaller sample quantities.[8][9] This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Rationale: The principle lies in the partitioning of the analyte between the mobile phase and the hydrophobic stationary phase. Highly lipophilic compounds will have a stronger affinity for the stationary phase, resulting in longer retention times. A calibration curve is constructed using a series of reference compounds with known LogP values.

Caption: Workflow for LogP determination by RP-HPLC.

Step-by-Step Methodology:

-

Preparation of Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of acetonitrile and a buffer (e.g., phosphate buffer at a pH where the analyte is in its neutral form). The exact ratio should be optimized to achieve good separation and reasonable retention times.

-

Preparation of Standard Solutions: Prepare stock solutions (e.g., 1 mg/mL) of at least five reference compounds with certified LogP values spanning a range that is expected to include the analyte. Dilute these to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Preparation of Sample Solution: Prepare a stock solution of 6-chloro-N-isopropylpyridazin-3-amine (1 mg/mL) and dilute to the same working concentration as the standards.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength of maximum absorbance for the compounds.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard solutions and the sample solution onto the HPLC system and record the retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Data Analysis:

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

-

Plot log(k') of the reference compounds against their known LogP values.

-

Perform a linear regression analysis to obtain the equation of the calibration curve (y = mx + c).

-

Calculate the log(k') for 6-chloro-N-isopropylpyridazin-3-amine and use the regression equation to determine its LogP value.

-

Ionization Constant (pKa): Impact on Solubility and Receptor Binding

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[10] This parameter is fundamental as it dictates the charge state of a molecule at a given pH, which in turn significantly affects its solubility, permeability, and interaction with biological targets.[10] For 6-chloro-N-isopropylpyridazin-3-amine, the presence of the amino group and the pyridazine nitrogens suggests it will have at least one basic pKa.

| Parameter | Value | Method | Source(s) |

| Experimentally Determined pKa | Not available in literature | - | - |

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[11][12] It involves monitoring the pH of a solution of the analyte as a titrant (an acid or a base) is added incrementally.[11]

Rationale: The titration curve of pH versus the volume of titrant added will show an inflection point at the equivalence point. The pKa can be determined from the pH at the half-equivalence point.[11]

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Accurately weigh a sample of 6-chloro-N-isopropylpyridazin-3-amine and dissolve it in high-purity water to a known concentration (e.g., 1-5 mM). If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the aqueous pKa will need to be extrapolated.

-

-

Instrument Setup: Calibrate a pH meter using at least two standard buffers that bracket the expected pKa.

-

Titration:

-

Place a known volume of the sample solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Begin adding the standardized titrant (HCl for a basic pKa) in small, precise increments.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Determine the equivalence point(s) from the inflection point(s) of the titration curve. This can be done visually or more accurately by plotting the first or second derivative of the curve.

-

The pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

-

Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical factor for oral drug absorption. While no specific solubility data for 6-chloro-N-isopropylpyridazin-3-amine is readily available, a general understanding can be inferred from its structure and the properties of related compounds. The presence of the amine and pyridazine nitrogens suggests some degree of aqueous solubility, which will be pH-dependent.

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.[13]

Rationale: This method involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then quantified.

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid 6-chloro-N-isopropylpyridazin-3-amine to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, and various organic solvents).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for at least 24 hours to ensure saturation is reached.

-

Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification:

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard calibration curve.[13]

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, µg/mL, or molarity).

Spectral Properties

Spectral data is essential for the structural confirmation and identification of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as N-H stretches for the amine and C=N and C=C stretches for the pyridazine ring.[6]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the key physicochemical properties of 6-chloro-N-isopropylpyridazin-3-amine, a compound of interest in medicinal chemistry due to its privileged pyridazine scaffold. While some fundamental data is available from chemical suppliers and databases, this guide emphasizes the critical need for experimental determination of parameters such as LogP, pKa, and solubility to enable robust drug discovery and development programs.

The detailed, step-by-step protocols provided for RP-HPLC-based LogP determination, potentiometric pKa measurement, and thermodynamic solubility assessment serve as a practical resource for researchers. By applying these methodologies, scientists can generate the high-quality, reliable data necessary to build accurate structure-activity relationships, optimize ADME properties, and ultimately advance promising lead candidates through the development pipeline. The continued exploration of pyridazine derivatives like 6-chloro-N-isopropylpyridazin-3-amine holds significant potential for the discovery of novel therapeutics, and a thorough understanding of their physicochemical nature is the essential first step on that journey.

References

- BenchChem. (2025).

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]

- BenchChem. (2025). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide.

-

PubMed. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

-

ResearchGate. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

-

Springer. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

- BenchChem. (2025). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.

-

Alichem. (n.d.). 6-chloro-N-isopropylpyridazin-3-amine. [Link]

-

PubMed. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Alichem. (n.d.). 6-chloro-N-ethylpyridazin-3-amine. [Link]

-

National Center for Biotechnology Information. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 309–313. [Link]

-

ResearchGate. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

-

ResearchGate. (2016). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

-

PubMed. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]

-

Pion Inc. (n.d.). pKa measurements in 15 minutes – the PionT3 Fast UV pKa method. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

- BenchChem. (2025). Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents.

-

Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-chloro-N-isopropylpyridazin-3-amine. PubChem. [Link]

- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

University of California, Davis. (n.d.). pKa of a dye: UV-VIS Spectroscopy. [Link]

-

National Center for Biotechnology Information. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Pharmaceutical Sciences, 101(9), 3479–3489. [Link]

-

National Center for Biotechnology Information. (2007). A High-Throughput Method for Lipophilicity Measurement. Pharmaceutical Research, 24(9), 1657–1666. [Link]

-

Pakistan Journal of Pharmaceutical Sciences. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]

-

National Center for Biotechnology Information. (2012). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 5(12), 1353–1382. [Link]

-

National Center for Biotechnology Information. (2014). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 19(10), 15993–16004. [Link]

-

MySkinRecipes. (n.d.). 6-chloro-N-isopropylpyridazin-3-amine. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Amino-3-chloropyridazine. PubChem. [Link]

-

PubChemLite. (n.d.). 6-chloro-n-ethylpyridazin-3-amine (C6H8ClN3). [Link]

-

National Center for Biotechnology Information. (2015). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 20(11), 20524–20541. [Link]

-

United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

International Journal of Innovative Research and Scientific Studies. (2023). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. [Link]

-

National Center for Biotechnology Information. (2011). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1480. [Link]

-

MDPI. (2018). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2018(3), M1001. [Link]

-

PubMed. (1993). Strategies for peak-purity assessment in liquid chromatography. [Link]

-

MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1196. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 6-chloro-N-isopropylpyridazin-3-amine | C7H10ClN3 | CID 12237615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. You are being redirected... [hit2lead.com]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. 6-Chloro-N,N-dipropylpyridazin-3-amine [benchchem.com]

- 8. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 6-chloro-N-(1-methylethyl)-3-pyridazinamine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 6-chloro-N-(1-methylethyl)-3-pyridazinamine. It provides in-depth information on its chemical properties, synthesis, reactivity, and applications as a key building block in modern drug discovery.

The pyridazine ring is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that make it an attractive component in drug design.[1] Often employed as a less lipophilic bioisostere for a phenyl ring, its two nitrogen atoms provide robust hydrogen-bonding potential, enabling strong and specific interactions with biological targets.[1] Pyridazine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and nicotinic agent properties.[2][3]

Within this important class of compounds, 6-chloro-N-(1-methylethyl)-3-pyridazinamine (also known as 6-chloro-N-isopropylpyridazin-3-amine) emerges as a particularly valuable synthetic intermediate. Its structure combines the key pyridazine core with a reactive chlorine atom and an isopropylamino group, offering a versatile platform for the synthesis of diverse compound libraries aimed at various therapeutic targets.

Chemical Identity and Physicochemical Properties

Correctly identifying and understanding the fundamental properties of a compound is the bedrock of any successful research endeavor. The essential details for 6-chloro-N-(1-methylethyl)-3-pyridazinamine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1007-55-2 | [4][5] |

| Molecular Formula | C₇H₁₀ClN₃ | [4] |

| Molecular Weight | 171.63 g/mol | [4][5] |

| IUPAC Name | 6-chloro-N-(propan-2-yl)pyridazin-3-amine | [5] |

| Synonyms | 6-chloro-N-isopropylpyridazin-3-amine, 6-Chloro-N-(1-methylethyl)-3-pyridazinamine | [4][5] |

| Appearance | Off-white solid (typical) | [6] |

| Melting Point | 198-199°C (for the related N-methyl analog) | [6] |

| XLogP3-AA | 1.9 | [5] |

| Topological Polar Surface Area (TPSA) | 37.8 Ų | [4][5] |

| Hydrogen Bond Donors | 1 | [4][5] |

| Hydrogen Bond Acceptors | 3 | [4][5] |

| Rotatable Bonds | 2 | [4][5] |

| SMILES | CC(C)NC1=CC=C(Cl)N=N1 | [4] |

Note: Some physical properties like melting point may vary slightly based on purity and crystalline form. The value provided for the N-methyl analog is for reference.

Synthesis and Purification Workflow

The synthesis of 6-chloro-N-(1-methylethyl)-3-pyridazinamine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this approach is the electron-deficient nature of the pyridazine ring, which is further activated by the presence of two nitrogen atoms, making the chlorine-substituted carbon susceptible to nucleophilic attack.

General Synthetic Protocol

A common and efficient method involves the reaction of 3,6-dichloropyridazine with isopropylamine.

Reaction Scheme: 3,6-Dichloropyridazine + Isopropylamine → 6-chloro-N-(1-methylethyl)-3-pyridazinamine

Step-by-Step Methodology:

-

Reactor Setup: To a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,6-dichloropyridazine (1.0 equivalent).

-

Solvent Addition: Add a suitable solvent such as ethanol or isopropanol. The choice of a protic solvent helps to solvate the amine and facilitate the reaction.

-

Reagent Addition: Add isopropylamine (1.1 to 1.5 equivalents). A slight excess of the amine is used to drive the reaction to completion and neutralize the HCl byproduct that forms.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is then purified. A common method is to dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is often purified by recrystallization or column chromatography on silica gel to yield a high-purity solid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of the target compound.

Reactivity and Applications in Drug Discovery

The utility of 6-chloro-N-(1-methylethyl)-3-pyridazinamine as a building block stems from the reactivity of the chlorine atom at the 6-position. This site is an electrophilic handle that readily participates in nucleophilic substitution reactions with a wide range of nucleophiles.[2]

Key Applications:

-

Scaffold for Library Synthesis: It is an ideal starting point for creating libraries of novel compounds. By reacting it with various amines, thiols, or alcohols, chemists can rapidly generate a diverse set of molecules for high-throughput screening.

-

Nicotinic Agents: Derivatives of 6-chloropyridazine have shown high affinity for neuronal nicotinic acetylcholine receptors (nAChRs), making this scaffold a person of interest for developing treatments for neurological disorders.[3]

-

Kinase Inhibitors: The pyridazine core can serve as a hinge-binding motif in kinase inhibitors, a critical class of drugs in oncology. The N-isopropyl group can provide desirable steric and electronic properties for binding within the ATP pocket.

-

Agrochemicals: Similar pyridazine structures have been explored for their potential as fungicides and insecticides.[2]

Versatility as a Synthetic Scaffold Diagram

Caption: Reactivity of the core compound with various nucleophiles to generate diverse libraries.

Analytical Quality Control

Ensuring the purity and identity of the synthesized compound is critical. A standard analytical protocol involves High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).

Standard HPLC Protocol

-

Column: C18 reverse-phase column (e.g., Thermo Hypersil Gold®, 50 x 2.1 mm, 1.9 µm particle size).[7]

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.[7]

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be a linear increase from 5-10% B to 95% B over 5-10 minutes.[7]

-

Flow Rate: 0.3 - 0.5 mL/min.[7]

-

Detection: UV detection at 254 nm and 280 nm, coupled with mass spectrometry (ESI+ mode) to confirm the molecular weight (m/z = 172.06 for [M+H]⁺).

-

Purity Assessment: Purity is determined by integrating the area of the product peak relative to the total peak area in the chromatogram. A purity of ≥98% is typically desired for subsequent applications.[4]

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, data from closely related 6-chloropyridazin-3-amine derivatives indicate that it should be handled with care.[8][9]

-

Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9][10] It is also harmful if swallowed.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[8][11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][12] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents.[4][8] For long-term stability, storage at -20°C under an inert atmosphere is recommended.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

Conclusion

6-chloro-N-(1-methylethyl)-3-pyridazinamine is a highly versatile and valuable building block for drug discovery and medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the proven therapeutic potential of the pyridazine scaffold make it an essential tool for creating novel chemical entities. By understanding its properties, synthesis, and handling requirements as outlined in this guide, researchers can effectively leverage this compound to accelerate their research and development programs.

References

-

PubChem. 6-Chloro-4-methylpyridazin-3-amine. [Link]

-

US EPA. 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)- - Substance Details. [Link]

-

Pharmaffiliates. CAS No : 2514962-80-0 | Product Name : N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine. [Link]

-

PubChem. 6-chloro-N-isopropylpyridazin-3-amine. [Link]

-

PubChem. 6-Chloro-N-m-tolylpyridazin-3-amine. [Link]

-

Gatti, G., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7. [Link]

-

ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

- Google Patents. Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.

-

MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]

- Google Patents. Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

-

Chupakhin, E., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(1), 18-35. [Link]

-

PubChem. 6-Chloro-N-methyl-3-pyridinemethanamine. [Link]

- Google Patents.

-

PubChem. 6-Chloro-N-methylpyridazin-3-amine. [Link]

-

PubChem. 6-Chloro-5-methylpyridazin-3-amine. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. smolecule.com [smolecule.com]

- 3. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 6-chloro-N-isopropylpyridazin-3-amine | C7H10ClN3 | CID 12237615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Chloro-N-methylpyridazin-3-amine | 14959-32-1 [amp.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 6-Chloro-N-methylpyridazin-3-amine | C5H6ClN3 | CID 588540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Data Analysis of N-Substituted Pyridazines

Introduction: The Privileged Scaffold of N-Substituted Pyridazines in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capabilities, and the ability to modulate pharmacokinetic profiles, have established N-substituted pyridazines as a cornerstone in the development of novel therapeutics.[3][4] From potent enzyme inhibitors to receptor modulators, the versatility of the pyridazine scaffold is widely recognized.[5] The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring the integrity of drug development programs. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the unambiguous structural elucidation of N-substituted pyridazines.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Deciphering the Molecular Architecture

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For N-substituted pyridazines, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework, including substitution patterns and stereochemistry.[6][7]

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides initial, critical insights into the pyridazine core and its substituents. The chemical shifts (δ) of the pyridazine ring protons are highly dependent on the electronic nature and position of the N-substituent.

-

Characteristic Chemical Shifts: In the parent pyridazine, the protons at the C3/C6 positions are typically found further downfield compared to those at C4/C5 due to the deshielding effect of the adjacent nitrogen atoms.[8] N-substitution significantly influences these shifts. Electron-withdrawing groups on the substituent will generally deshield the ring protons, shifting them to higher ppm values, while electron-donating groups will cause an upfield shift.

-

Coupling Constants (J): The spin-spin coupling between adjacent protons provides information about their connectivity. For a pyridazine ring, typical vicinal coupling constants (³J) are observed, aiding in the assignment of adjacent protons. Long-range couplings can also be observed, providing further structural clues.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Pyridazin-3(2H)-ones.

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-4 | 6.8 - 7.2 | d or dd |

| H-5 | 7.2 - 7.6 | t or dd |

| H-6 | 7.8 - 8.2 | d or dd |

Note: These are approximate ranges and can vary significantly based on the N-substituent and other ring substituents.[9][10]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.

-

Characteristic Chemical Shifts: The chemical shifts of the pyridazine ring carbons are also sensitive to the electronic environment. The carbons adjacent to the nitrogen atoms (C3 and C6) are typically found at a lower field (higher ppm) compared to C4 and C5.[8][11] The nature of the N-substituent will cause predictable shifts in the positions of these carbon signals. For instance, in many pyridazin-3(2H)-one derivatives, the C3 carbonyl carbon appears significantly downfield.[11]

Advanced 2D NMR Techniques: Assembling the Structural Puzzle

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for the complete and unambiguous assignment of complex N-substituted pyridazines.[12][13]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the proton-proton connectivity within the molecule. It is instrumental in tracing the spin systems of the pyridazine ring and any aliphatic chains in the N-substituent.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs.[14] This is a highly sensitive technique that allows for the definitive assignment of which protons are attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[14] This is a crucial experiment for establishing the overall connectivity of the molecule, including the point of attachment of the N-substituent to the pyridazine ring.

-

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments (such as NOESY or ROESY) identify protons that are close in space, irrespective of whether they are directly bonded.[15] This is particularly valuable for determining the regiochemistry of substitution and the conformation of the N-substituent relative to the pyridazine ring.

Experimental Protocol: A General Workflow for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified N-substituted pyridazine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

1D NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess sample purity and obtain initial structural information. Following this, acquire a ¹³C NMR spectrum.

-

2D NMR Acquisition: Based on the complexity of the 1D spectra, acquire a suite of 2D experiments. A standard set includes COSY, HSQC, and HMBC.[9][12] If stereochemistry or regiochemistry is , an NOE experiment is highly recommended.[9]

-

Data Processing and Interpretation: Process the acquired data using appropriate software. Analyze the 1D and 2D spectra systematically to assign all proton and carbon signals and piece together the molecular structure.

Visualization: A Workflow for Structural Elucidation using 2D NMR

Caption: A logical workflow for the structural elucidation of N-substituted pyridazines using a combination of 1D and 2D NMR techniques.

Part 2: Mass Spectrometry - Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For N-substituted pyridazines, it provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.[16][17]

Ionization Techniques

The choice of ionization technique is crucial for obtaining high-quality mass spectra.

-

Electron Impact (EI): EI is a hard ionization technique that often leads to extensive fragmentation.[18][19] While the molecular ion peak may be weak or absent, the resulting fragmentation pattern can be highly informative for structural elucidation.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[20] This is ideal for accurately determining the molecular weight of the N-substituted pyridazine.

Fragmentation Analysis

The fragmentation of N-substituted pyridazines in the mass spectrometer follows predictable pathways, providing clues to their structure.[18][21]

-

Cleavage of the N-Substituent: One of the most common fragmentation pathways involves the cleavage of the bond between the nitrogen atom and its substituent. The stability of the resulting fragment ions can provide information about the nature of the substituent.

-

Ring Cleavage: The pyridazine ring itself can undergo cleavage, often with the loss of small, stable molecules like N₂ or HCN.[20] The specific fragmentation pattern can be indicative of the substitution pattern on the ring. For instance, pyridazino-indoles often exhibit cross-ring fragmentation of the pyridazine ring.[20]

Table 2: Common Neutral Losses Observed in the Mass Spectra of Pyridazine Derivatives.

| Neutral Loss | Mass (Da) | Implication |

| N₂ | 28 | Characteristic of the pyridazine ring |

| HCN | 27 | Common in nitrogen-containing heterocycles |

| CO | 28 | Observed in pyridazinone derivatives |

| Substituent Radicals | Varies | Indicates cleavage at the N-substituent bond |

Note: The observed fragments are highly dependent on the specific structure of the molecule and the ionization method used.[22][23]

Experimental Protocol: A General Workflow for Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the N-substituted pyridazine in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion and Ionization: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly. For EI, the sample is typically introduced via a direct insertion probe or a GC inlet.

-

Mass Analysis: Acquire the mass spectrum over an appropriate m/z range.

-

Tandem MS (MS/MS): To gain more detailed structural information, perform a tandem MS experiment. Isolate the molecular ion (or protonated molecule) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Data Interpretation: Analyze the mass spectrum to determine the molecular weight. Interpret the fragmentation pattern in the MS and MS/MS spectra to deduce the structure of the molecule.

Visualization: A Generalized Fragmentation Pathway for N-Alkyl Pyridazines

Caption: A simplified representation of common fragmentation pathways for an N-alkyl pyridazine under electron impact ionization.

Conclusion: An Integrated Approach for Unwavering Confidence in Structural Assignment

The robust and unambiguous characterization of N-substituted pyridazines is a critical step in the drug discovery and development process. A synergistic approach, leveraging the detailed connectivity information from advanced NMR techniques and the molecular weight and fragmentation data from mass spectrometry, provides the highest level of confidence in structural assignments. By understanding the principles and applying the methodologies outlined in this guide, researchers can effectively and efficiently elucidate the structures of these vital pharmaceutical building blocks, accelerating the path to new and improved medicines.

References

-

Kramer, V., Medved, M., Stanovnik, B., & Tišler, M. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. [Link]

-

Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011). Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

-

Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. [Link]

-

Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010). Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

-

Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. [Link]

-

Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (1981). Journal of the Chemical Society, Perkin Transactions 1, 2593-2597. [Link]

-

1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. (2010). Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

-

Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Electron Impact Studies. XVIII. Mass Spectra of Pyridazines, Phthalazines, and Related Compounds. Australian Journal of Chemistry, 20(12), 2677-2690. [Link]

-

Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2013). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Developments in Organic & Bioorganic Chemistry, 14. [Link]

-

Ray, J. A. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(9), 933-940. [Link]

-

Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. [Link]

-

Kádas, J., Dékány, M., & Zsuga, M. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 34(S3), e8637. [Link]

-

Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). Molecules, 27(15), 4989. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Advanced NMR techniques for structural elucidation in medicinal chemistry. (2021). Uppsala University. [Link]

-

Click-to-Release Reactions for Tertiary Amines and Pyridines. (2022). Journal of the American Chemical Society, 144(1), 313-321. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2017). International Journal of Organic Chemistry, 7(3), 263-277. [Link]

-

HSQC and HMBC. (n.d.). Columbia University. [Link]

-

Breitmaier, E. (1993). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. John Wiley & Sons. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. (2017). Advances in Heterocyclic Chemistry, 123, 245-361. [Link]

-

Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. (2007). Bioorganic & Medicinal Chemistry, 15(1), 441-452. [Link]

-

Hobbs, W. J. (2020). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (2023). Baruch S. Blumberg Institute. [Link]

-

Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. (2016). Medicinal Chemistry, 12(4), 384-400. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. blumberginstitute.org [blumberginstitute.org]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Pyridazine(289-80-5) 13C NMR [m.chemicalbook.com]

- 9. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. Advanced NMR techniques for structural elucidation in medicinal chemistry [diva-portal.org]

- 16. researchgate.net [researchgate.net]

- 17. connectsci.au [connectsci.au]

- 18. aminer.org [aminer.org]

- 19. connectsci.au [connectsci.au]

- 20. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scilit.com [scilit.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. article.sapub.org [article.sapub.org]

A Technical Guide to the Solubility of 6-chloro-N-isopropylpyridazin-3-amine in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical determinant of success throughout the drug development lifecycle. From reaction kinetics and purification in chemical synthesis to formulation and bioavailability in pharmacology, a comprehensive understanding of an API's solubility profile is paramount. This technical guide provides an in-depth exploration of the solubility of 6-chloro-N-isopropylpyridazin-3-amine, a heterocyclic amine of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, this guide establishes a framework for its solubility assessment. We will delve into the foundational principles governing solubility, present standardized methodologies for its empirical determination, and analyze the expected solubility behavior based on the physicochemical properties of the molecule and various organic solvents. Data from structurally analogous pyridazine derivatives will be leveraged to provide a practical and illustrative context. This document is intended for researchers, scientists, and drug development professionals seeking to optimize processes involving 6-chloro-N-isopropylpyridazin-3-amine.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from laboratory synthesis to clinical application is fraught with challenges, many of which are intrinsically linked to its physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness".[1] Poor solubility can lead to a cascade of complications, including unpredictable results in in vitro assays, difficulties in purification and formulation, and ultimately, poor bioavailability.[2][3]

6-chloro-N-isopropylpyridazin-3-amine belongs to the pyridazine class of heterocycles, which are recognized as important pharmacophores in numerous therapeutic areas.[4][5][6] The presence of a substituted pyridazine ring can influence a molecule's electronic distribution, polarity, and hydrogen bonding capacity, all of which have a direct bearing on its solubility.[7][8] A thorough characterization of the solubility of 6-chloro-N-isopropylpyridazin-3-amine in a range of organic solvents is therefore not merely an academic exercise, but a crucial step in unlocking its therapeutic potential. This guide will provide the scientific framework and practical methodologies to achieve this.

Physicochemical Properties of 6-chloro-N-isopropylpyridazin-3-amine

To predict and understand the solubility of 6-chloro-N-isopropylpyridazin-3-amine, we must first examine its intrinsic molecular properties. These properties will dictate its interactions with various solvent environments.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ClN₃ | PubChem[9] |

| Molecular Weight | 171.63 g/mol | PubChem[9] |

| XLogP3 | 1.9 | PubChem[9] |

| Hydrogen Bond Donors | 1 | PubChem[9] |

| Hydrogen Bond Acceptors | 3 | PubChem[9] |

| Polar Surface Area | 37.8 Ų | PubChem[10] |

The XLogP3 value of 1.9 suggests a moderate degree of lipophilicity. The presence of both a hydrogen bond donor (the amine group) and multiple acceptor sites (the nitrogen atoms of the pyridazine ring and the chlorine atom) indicates the potential for complex interactions with both protic and aprotic polar solvents. The polar surface area further corroborates the molecule's capacity for polar interactions.

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, guide to predicting solubility.[11][12] This principle is rooted in the thermodynamics of dissolution, which involves overcoming the solute-solute and solvent-solvent interactions to establish new solute-solvent interactions.

Several factors govern this process:

-

Solvent Polarity : The polarity of a solvent, often quantified by its dielectric constant, plays a pivotal role.[13] Polar solvents are generally more effective at dissolving polar or ionic solutes, while non-polar solvents are better suited for non-polar solutes.[12]

-

Hydrogen Bonding : The ability of a solute and solvent to form hydrogen bonds can significantly enhance solubility. Given that 6-chloro-N-isopropylpyridazin-3-amine possesses both hydrogen bond donors and acceptors, its solubility is expected to be favorable in solvents with complementary hydrogen bonding capabilities, such as alcohols.

-

Crystal Lattice Energy : For solid solutes, the energy required to break apart the crystal lattice must be overcome by the energy released upon solvation.[14] Strong intermolecular forces within the crystal can lead to poor solubility, even in a thermodynamically compatible solvent.[14]

Experimental Determination of Solubility: A Standardized Protocol

Obtaining reliable and reproducible solubility data necessitates a standardized experimental approach. The equilibrium shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility.[15][16]

The Shake-Flask Method

This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by quantification of the dissolved solute in a saturated solution.

Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions : Add an excess amount of 6-chloro-N-isopropylpyridazin-3-amine to a series of vials, ensuring a visible amount of undissolved solid remains. To each vial, add a known volume of a specific organic solvent. Securely cap the vials to prevent solvent evaporation.[17]

-

Equilibration : Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation to ensure equilibrium is reached.[17]

-

Sample Separation : After equilibration, cease agitation and allow the vials to stand at the same temperature for the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid phase. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[18]

-

Quantification : The concentration of the dissolved solute in the filtered supernatant can be determined by a suitable analytical method. High-performance liquid chromatography with UV detection (HPLC-UV) is a common and accurate technique. Prepare a series of standard solutions of 6-chloro-N-isopropylpyridazin-3-amine of known concentrations in the solvent of interest to create a calibration curve. Analyze the filtered sample and determine its concentration by comparing its response to the calibration curve.[17]

Expected Solubility Profile and Solvent Selection

Illustrative Solubility Data of a Structurally Related Compound

The following table presents the mole fraction solubility (x) of 6-chloropyridazin-3-amine in several common organic solvents at different temperatures. This data is provided for illustrative purposes to demonstrate the expected trends.[8]

| Solvent | 298.15 K | 313.15 K | 328.15 K | 343.15 K |

| Methanol | 0.0452 | 0.0718 | 0.1085 | 0.1583 |

| Ethanol | 0.0289 | 0.0471 | 0.0726 | 0.1082 |

| n-Butanol | 0.0156 | 0.0263 | 0.0421 | 0.0645 |

| N,N-Dimethylformamide (DMF) | 0.1234 | 0.1789 | 0.2487 | 0.3365 |

| Acetone | 0.0315 | 0.0528 | 0.0824 | 0.1241 |

| Ethyl Acetate | 0.0102 | 0.0187 | 0.0319 | 0.0516 |

| Toluene | 0.0021 | 0.0043 | 0.0081 | 0.0142 |

Data for 6-chloropyridazin-3-amine is presented for illustrative purposes.[8]

Analysis of Trends:

-

Effect of Temperature : As is typical for the dissolution of solid solutes, the solubility of 6-chloropyridazin-3-amine increases with rising temperature across all tested solvents.[19] This indicates that the dissolution process is endothermic.

-

Effect of Solvent Polarity : The highest solubility is observed in the polar aprotic solvent DMF, which is an excellent solvent for many polar organic molecules. Good solubility is also seen in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding. The solubility is significantly lower in the non-polar aromatic solvent toluene. This aligns with the "like dissolves like" principle.

Based on these trends and the physicochemical properties of 6-chloro-N-isopropylpyridazin-3-amine, a similar solubility profile is anticipated. The presence of the N-isopropyl group may slightly increase its lipophilicity compared to the unsubstituted amine, potentially enhancing its solubility in less polar solvents relative to the parent compound, but the overall trend of higher solubility in polar solvents is expected to hold.

Strategies for Enhancing Solubility

In instances where the solubility of 6-chloro-N-isopropylpyridazin-3-amine in a desired solvent is found to be insufficient for a particular application, several strategies can be employed to enhance it:

-

Co-solvency : The use of a mixture of solvents can modulate the overall polarity of the medium to better match that of the solute.[14] For example, adding a small amount of a polar aprotic solvent like DMF or DMSO to a less polar solvent can significantly improve solubility.[14]

-

Temperature Adjustment : As demonstrated by the illustrative data, increasing the temperature is a straightforward method to increase the solubility of most solid organic compounds.[14]

-

pH Modification : As a compound with a basic amine group, 6-chloro-N-isopropylpyridazin-3-amine can be protonated in the presence of an acid to form a salt.[14] This salt form is typically much more polar and, consequently, more soluble in polar solvents, including water.[14] This approach is particularly useful if subsequent reaction steps are compatible with acidic conditions.

Conclusion

While quantitative solubility data for 6-chloro-N-isopropylpyridazin-3-amine is not yet extensively documented, a robust framework for its determination and interpretation can be established based on fundamental chemical principles and established experimental methodologies. The physicochemical properties of the molecule suggest a preference for polar organic solvents, a trend that is supported by data from structurally related pyridazine derivatives. The standardized shake-flask method provides a reliable means of generating the precise solubility data required to optimize synthetic routes, purification processes, and formulation development. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can effectively characterize the solubility of 6-chloro-N-isopropylpyridazin-3-amine, thereby accelerating its journey through the development pipeline.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Lipinski, C. A. (2000). Drug-like properties and the cause of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249. [Link]

-

Alves, M., et al. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. ADMET & DMPK, 5(2), 63-79. [Link]

-

University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12237615, 6-chloro-N-isopropylpyridazin-3-amine. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59834441, 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. Retrieved from [Link]

-

A2Z Chemical. (n.d.). 6-chloro-N-isopropylpyridazin-3-amine. Retrieved from [Link]

-

Bergström, C. A. (2016). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 4(4), 263-278. [Link]

-

Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3381. [Link]

-

ResearchGate. (2015). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

-

Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

Gelin, M., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(9), 1466-1488. [Link]

-

El-Gazzar, M. G., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy, 6(11), 519-536. [Link]

-

Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

-

Technobis Crystallization Systems. (2023). How to measure solubility with the Crystal16. Retrieved from [Link]

-

Technobis Crystallization Systems. (2024). How to measure solubility with Crystalline. Retrieved from [Link]

-

Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Retrieved from [Link]

-

Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750406, 6-Chloro-N-m-tolylpyridazin-3-amine. Retrieved from [Link]

-

Huber Kältemaschinenbau AG. (n.d.). Solubility determination and crystallization. Retrieved from [Link]

-

Abraham, M. H., & Acree, W. E. (2024). Solvent Polarity/Polarizability Parameters: A Study of Catalan's SPP N , Using Computationally Derived Molecular Properties, and Comparison with π* and E T (30). Molecules, 29(4), 793. [Link]

-

Lodeiro, C., et al. (2024). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. Journal of Chemical Education, 101(8), 3025-3031. [Link]

-

PubChemLite. (n.d.). 6-chloro-n-ethylpyridazin-3-amine (C6H8ClN3). Retrieved from [Link]

-

ResearchGate. (2018). Determination and Correlation of the Solubility of Acetylpyrazine in Pure Solvents and Binary Solvent Mixtures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridazine - Wikipedia [en.wikipedia.org]

- 7. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 6-chloro-N-isopropylpyridazin-3-amine | C7H10ClN3 | CID 12237615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-Chloro-N-m-tolylpyridazin-3-amine | C11H10ClN3 | CID 17750406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.ws [chem.ws]

- 12. quora.com [quora.com]

- 13. Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. tandfonline.com [tandfonline.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. researchgate.net [researchgate.net]

The Strategic Screening of Novel Pyridazine Libraries: A Technical Guide for Drug Discovery

Introduction: The Enduring Potential of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its inherent physicochemical properties, including strong hydrogen-bonding capability, a high dipole moment, and enhanced water solubility, make it an attractive starting point for the design of novel therapeutics.[3] Pyridazine and its derivatives, such as pyridazinones, have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[4][5][6][7][8] This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of novel pyridazine libraries. The focus is on the causality behind experimental choices and the implementation of self-validating protocols to ensure scientific integrity.

Part 1: Foundational Strategy - Library Design and Curation

The success of any screening campaign is fundamentally linked to the quality and diversity of the chemical library. For pyridazine-based libraries, a thoughtful design strategy is paramount to maximizing the potential for identifying potent and selective hits.

1.1. Scaffold Selection and Diversification:

The versatility of the pyridazine core allows for extensive chemical modification.[9][10] The synthesis of a diverse library should explore substitutions at various positions on the pyridazine ring to modulate the electronic and steric properties of the molecules.[1] Common synthetic routes involve the condensation of hydrazines with 1,4-dicarbonyl compounds or maleic anhydrides.[4] The choice of building blocks should be guided by the desired therapeutic area. For instance, in designing kinase inhibitors, incorporating moieties known to interact with the ATP-binding site is a rational approach.[11]

1.2. Physicochemical Properties and Drug-Likeness:

To enhance the probability of identifying developable drug candidates, it is crucial to design library members with favorable physicochemical properties. Adherence to guidelines such as Lipinski's Rule of Five during the design phase can help ensure oral bioavailability.[12] Computational tools for predicting properties like solubility, permeability, and metabolic stability should be employed to filter out compounds with potential liabilities early in the process.

Part 2: The Screening Cascade - A Multi-tiered Approach to Hit Identification and Validation

A tiered screening approach is the most efficient method for identifying and validating hits from a large chemical library. This process begins with high-throughput primary screening to identify initial hits, followed by more complex and biologically relevant secondary assays to confirm activity and elucidate the mechanism of action.

Primary Screening: Casting a Wide Net